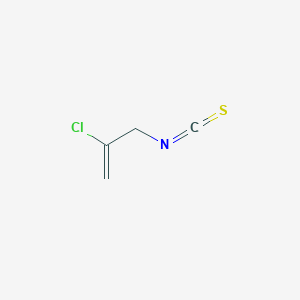

2-Chloro-3-isothiocyanatopropene

Description

Significance of Isothiocyanate Functionality in Organic Synthesis and Medicinal Chemistry

The isothiocyanate group (–N=C=S) is a highly valuable functional group in the realms of organic synthesis and medicinal chemistry. rsc.orgchemrxiv.org Isothiocyanates are known for their reactivity towards nucleophiles, participating in addition reactions to form a variety of important chemical structures, such as thioureas and dithiocarbamates. rsc.orgmdpi.com This reactivity makes them crucial intermediates in the construction of more complex molecules, including heterocyclic compounds. mdpi.com

In the field of medicinal chemistry, isothiocyanates have garnered substantial attention for their diverse biological activities. chemrxiv.orgnih.gov Many naturally occurring isothiocyanates, found in cruciferous vegetables like broccoli and cabbage, have demonstrated a range of health benefits. wikipedia.orgfoodandnutritionjournal.org Researchers have been actively exploring the therapeutic potential of synthetic isothiocyanates, with studies indicating promising anti-inflammatory, antioxidant, and antimicrobial properties. nih.govfoodandnutritionjournal.org The ability of the isothiocyanate group to interact with biological targets has made it a key pharmacophore in the design of new therapeutic agents. mdpi.com

Unique Structural Features and Reactivity Profile of the 2-Chloro-3-isothiocyanatopropene Scaffold

The this compound scaffold possesses a unique combination of structural features that dictate its reactivity. The presence of the isothiocyanate group provides a site for nucleophilic attack, a characteristic reaction of this functional class. cymitquimica.com Simultaneously, the 2-chloroallyl portion of the molecule introduces additional reactive sites. The chlorine atom enhances the electrophilic character of the adjacent carbon, making it susceptible to substitution reactions. cymitquimica.com The double bond can also participate in various addition and cycloaddition reactions.

This duality of reactive centers allows for a rich and varied chemistry. The interplay between the isothiocyanate and the 2-chloroallyl functionalities can be exploited to achieve complex molecular architectures through sequential or one-pot reactions. The specific reaction conditions can often be tuned to favor one reactive site over the other, providing chemists with a powerful tool for controlled molecular synthesis.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in its application as a synthetic intermediate. One of its most notable uses is in the production of neonicotinoid insecticides, such as thiamethoxam (B1682794) and clothianidin. chemicalbook.comguidechem.comechemi.com In this context, the molecule serves as a key building block, with both the isothiocyanate and the chloroallyl groups participating in the formation of the final insecticide structure.

Beyond its role in agrochemicals, the unique reactivity of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential applications in materials science and medicinal chemistry. The exploration of its full synthetic potential remains an active area of investigation for organic chemists.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4ClNS | cymitquimica.comguidechem.comnih.govsigmaaldrich.com |

| Molecular Weight | 133.60 g/mol | guidechem.comnih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comchemicalbook.com |

| Boiling Point | 73-76 °C at 2.4 kPa | chemicalbook.comguidechem.com |

| Solubility | Insoluble in water, soluble in organic solvents | chemicalbook.comguidechem.com |

| CAS Number | 14214-31-4 | chemicalbook.comnih.govsigmaaldrich.com |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,3-dichloropropene with a thiocyanate (B1210189) salt, such as sodium thiocyanate. chemicalbook.comechemi.com This reaction is typically carried out in a solvent like acetonitrile (B52724) in the presence of a catalyst. chemicalbook.comechemi.com The initial product of this reaction is often the isomeric 2-chloroallyl thiocyanate, which can then be rearranged to the more stable 2-chloroallyl isothiocyanate upon heating. google.com

The reaction can be summarized as follows: CH₂=C(Cl)CH₂Cl + NaSCN → CH₂=C(Cl)CH₂NCS + NaCl chemicalbook.com

This process may also be performed using a phase transfer catalyst, which can improve the reaction efficiency. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-isothiocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBFPSVUFUDQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161951 | |

| Record name | Isothiocyanic acid, 2-chloroallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-31-4 | |

| Record name | 2-Chloro-3-isothiocyanato-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, 2-chloroallyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, 2-chloroallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlor-3-isothiocyanato-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Isothiocyanatopropene

Historical Context of Propene-Based Isothiocyanate Synthesis

The scientific investigation into isothiocyanates, the functional group (–N=C=S) that defines the target compound, dates back more than a century. perfumerflavorist.com Early work focused on isolating and identifying these pungent compounds from natural sources like mustard seeds. perfumerflavorist.com The synthesis of the parent compound of this family, allyl isothiocyanate, was first reported in 1870. bris.ac.uk

However, large-scale commercial synthesis of propene-based isothiocyanates, such as allyl isothiocyanate, did not become prevalent until after the 1940s. perfumerflavorist.com A critical factor in this development was the commercial availability of key precursors, particularly allyl chloride, which was first commercialized by Shell Chemical in the late 1940s. perfumerflavorist.comacs.org The foundational reaction for many simple allyl isothiocyanates involves the straightforward reaction of allyl chloride with potassium thiocyanate (B1210189). acs.orgwikipedia.org This historical groundwork on simple allylic structures paved the way for the development of methods to synthesize more complex, substituted propenes like 2-chloro-3-isothiocyanatopropene.

Modern and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods, often referred to as "green chemistry". mdpi.comopcw.org While specific research on green synthesis for this compound is limited, general trends in isothiocyanate and organic synthesis point towards several promising approaches.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve selectivity. tandfonline.comnih.gov The direct heating of the reaction mixture via microwave irradiation can dramatically reduce reaction times from hours to minutes. tandfonline.comnih.gov For example, microwave irradiation has been shown to accelerate the reaction of alkyl and allyl halides with zinc thiocyanate to produce thiocyanates (which can isomerize to isothiocyanates) in excellent yields. researchgate.net Another study demonstrated the synthesis of various isothiocyanates from isocyanides using Lawesson's reagent under microwave conditions, achieving higher yields in significantly shorter times compared to conventional heating. tandfonline.com

Aqueous and Solvent-Free Conditions: The use of environmentally benign solvents, such as water, or eliminating the solvent altogether are key principles of green chemistry. mdpi.com Water has been successfully used as a solvent for the microwave-assisted synthesis of related sulfur compounds. rsc.org Similarly, solvent-and-catalyst-free microwave-assisted methods have been developed for synthesizing related compounds like allylic thioethers from allylic alcohols, highlighting a potential direction for greener synthesis of isothiocyanates. blucher.com.br These approaches reduce volatile organic compound (VOC) emissions and simplify product purification.

Green Chemistry Principles in Isothiocyanate Preparation

The synthesis of isothiocyanates has traditionally involved reagents that are now considered hazardous, such as carbon disulfide or thiophosgene. nih.govmdpi.com Consequently, the development of more environmentally benign methodologies is a significant area of research in organic synthesis. These green chemistry principles aim to reduce waste, minimize energy consumption, and utilize less toxic substances.

Several innovative and greener approaches have been developed for the general synthesis of isothiocyanates, which are applicable to the preparation of compounds like this compound. One such method involves the reaction of primary amines with carbon disulfide in water, using sodium persulfate as a desulfurization agent. rsc.orgrsc.org This process is advantageous as it uses water as a solvent and avoids more toxic reagents. rsc.orgrsc.org Basic conditions are reported to be essential for achieving good chemoselectivity for the desired isothiocyanate products. rsc.org

Another sustainable strategy is the direct sulfurization of isocyanides using elemental sulfur, which is an abundant and non-toxic reagent. nih.gov This reaction can be catalyzed by substoichiometric amounts of amine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), minimizing waste. nih.gov Researchers have optimized this method by using benign solvents such as Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures (around 40 °C), further enhancing its green credentials and achieving E-factors (Environmental factors) as low as 0.989. nih.gov

Furthermore, a practical and cost-effective green method utilizes calcium oxide (CaO) as both a base and a desulfurating agent in the reaction between amines and carbon disulfide. eurekaselect.com This approach is notable for its use of an inexpensive and non-toxic reagent, simplifying the reaction system and reducing side products, with reactions proceeding at room temperature to give moderate to high yields. eurekaselect.com

Advanced Synthetic Strategies for Improved Yields and Selectivity

The primary industrial synthesis of this compound involves the nucleophilic substitution reaction between 2,3-dichloropropene and a thiocyanate salt, typically sodium thiocyanate. chemicalbook.comguidechem.com The reaction equation is as follows:

CH₂=CHClCH₂Cl + NaSCN → CH₂=CHClCH₂NCS + NaCl chemicalbook.com

This process is often conducted in a solvent like acetonitrile (B52724) and may be facilitated by a catalyst. chemicalbook.comguidechem.com However, advanced strategies have been developed to improve the efficiency and selectivity of this transformation. A significant challenge in this synthesis is the potential formation of the isomeric 2-chloroallyl thiocyanate alongside the desired isothiocyanate product. The thiocyanate can be converted to the more stable isothiocyanate through thermal rearrangement, a type of chemicalbook.comchemicalbook.com sigmatropic rearrangement. google.comgoogle.comqucosa.de

The reaction yields a mixture of 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate. The subsequent workup, which involves heating the mixture, for example during distillative purification, promotes the isomerization of the thiocyanate to the desired isothiocyanate product. google.com This integrated isomerization step is a key strategy for maximizing the yield of this compound.

Detailed research findings from patent literature demonstrate the effectiveness of these strategies. For instance, reacting 2,3-dichloro-1-propene (B165496) with sodium thiocyanate at 80°C can yield a mixture of the thiocyanate and isothiocyanate, with subsequent distillation providing the final product in high yield based on the consumed thiocyanate. google.com

Table 1: Effect of Reaction Conditions on the Synthesis of this compound and its Isomer

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Product Composition (Area % by GC) | Yield (% of theory) | Reference |

|---|---|---|---|---|---|---|

| 2,3-dichloro-1-propene, Sodium thiocyanate | Phase-transfer catalyst, no diluent | 80 | 2 | 2-chloroallyl thiocyanate (27.05%), 2-chloroallyl isothiocyanate (37.1%) | 99 (based on sodium thiocyanate) | google.com |

| 2,3-dichloro-1-propene, Sodium thiocyanate | Phase-transfer catalyst, no diluent | 80 | 2 | 2-chloroallyl thiocyanate (13.8%), 2-chloroallyl isothiocyanate (19.05%) | 99 (based on reacted 2,3-dichloro-1-propene) | google.com |

| 2,3-dichloro-1-propene, Sodium thiocyanate | Acetonitrile, catalyst | Reflux | 3.5 | Final product obtained after workup and distillation | Not specified | guidechem.com |

Reactivity and Mechanistic Investigations of 2 Chloro 3 Isothiocyanatopropene

Reactivity of the Isothiocyanate Group: Electrophilic and Cycloaddition Chemistry

The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing attack by a wide variety of nucleophiles. The carbon atom of the isothiocyanate is the primary site of electrophilicity, susceptible to addition reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is fundamental to the synthetic utility of 2-Chloro-3-isothiocyanatopropene, enabling the formation of thiourea (B124793), dithiocarbamate (B8719985), and thiocarbamate linkages, respectively. These reactions are often the initial step in more complex reaction sequences leading to the formation of heterocyclic structures.

While direct examples of cycloaddition reactions involving the isothiocyanate group of this compound are not extensively documented in readily available literature, isothiocyanates, in general, can participate in [2+2], [3+2], and [4+2] cycloaddition reactions. The C=N and C=S double bonds of the isothiocyanate can act as dienophiles or dipolarophiles. For instance, reactions with dienes could potentially lead to the formation of six-membered sulfur- and nitrogen-containing heterocycles. Similarly, 1,3-dipolar cycloadditions with species like azides or nitrile oxides could afford five-membered heterocyclic rings. The presence of the electron-withdrawing 2-chloroallyl group is expected to influence the electron density and reactivity of the isothiocyanate moiety in such cycloadditions.

Reactivity of the Allylic Chloride Moiety in this compound

The allylic chloride functionality in this compound provides a second, distinct site of reactivity. Allylic halides are excellent substrates for nucleophilic substitution reactions, proceeding through either SN2 or SN1 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The chlorine atom can be readily displaced by a range of nucleophiles, including amines, thiols, and carbanions, allowing for the introduction of various functional groups.

This reactivity is crucial for its role as an intermediate in the synthesis of neonicotinoid insecticides like thiamethoxam (B1682794) and clothianidin. In these syntheses, the allylic chloride is typically displaced by a nitrogen nucleophile from a pre-formed heterocyclic core. The reactivity of the allylic chloride is further enhanced by the adjacent double bond, which can stabilize the transition state of the substitution reaction.

Cascade and Multicomponent Reactions Mediated by this compound

The bifunctional nature of this compound makes it an ideal candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. This approach offers significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules.

Annulation Reactions for Nitrogen- and Sulfur-Containing Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful application of this compound's dual reactivity. By reacting with a substrate containing two nucleophilic sites, or a combination of nucleophiles, it can facilitate the construction of various nitrogen- and sulfur-containing heterocycles.

For example, a reaction with a dinucleophile containing both a nitrogen and a sulfur atom, such as a thioamide or a thiourea derivative, could lead to the formation of thiazine (B8601807) or other related heterocyclic systems. The reaction would likely proceed via an initial nucleophilic attack on the isothiocyanate group, followed by an intramolecular nucleophilic substitution at the allylic chloride position. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophilic partner.

Thiol-Isothiocyanate and Thiol-Halogen Click Chemistry Applications

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The reactive functionalities in this compound are well-suited for click-type reactions.

The reaction between a thiol and an isothiocyanate to form a dithiocarbamate is a robust and efficient transformation that can be considered a type of click reaction. Similarly, the reaction of a thiol with an allylic halide (thiol-halogen click chemistry) is another efficient ligation strategy. This compound offers the potential for sequential or orthogonal click reactions. For instance, a thiol could first react with the isothiocyanate group, and then a second thiol could displace the allylic chloride, or vice-versa, depending on the relative reactivities and reaction conditions. This would allow for the facile construction of molecules with two distinct sulfur-containing linkages.

Mechanistic Pathways of Key Chemical Transformations

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic applications.

Elucidation of Reaction Intermediates

The synthesis of this compound itself provides insight into potential intermediates. It is typically prepared from the reaction of 2,3-dichloropropene with a thiocyanate (B1210189) salt, such as sodium or ammonium (B1175870) thiocyanate. researchgate.netgoogle.comgoogle.com This reaction is believed to proceed through the initial formation of 2-chloroallyl thiocyanate, which then undergoes a rearrangement to the more thermodynamically stable 2-chloroallyl isothiocyanate. google.com This indicates that under certain conditions, the thiocyanate isomer can exist as a reaction intermediate.

Kinetic and Thermodynamic Studies of Reaction Progress

The reactivity of this compound is governed by the presence of two primary reactive sites: the allylic chloride and the isothiocyanate group. The interplay between these groups, along with the reaction conditions, dictates the kinetic and thermodynamic favorability of various reaction pathways.

Kinetic Considerations:

Kinetic studies focus on the rate of a reaction and the factors that influence it. For this compound, the rate of reaction is significantly influenced by the nature of the nucleophile, the solvent, and the temperature.

The presence of an allylic chloride makes the compound susceptible to nucleophilic substitution reactions (SN2 or SN1). The isothiocyanate group, with its electrophilic carbon atom, is also a target for nucleophilic attack. The competition between these two sites is a key aspect of the compound's reactivity.

Nucleophilic Substitution at the Allylic Carbon: A strong nucleophile can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The rate of this reaction would be expected to follow second-order kinetics, dependent on the concentrations of both the substrate and the nucleophile.

Nucleophilic Addition to the Isothiocyanate Group: Nucleophiles can also attack the central carbon atom of the -N=C=S group. This addition reaction would also have its own characteristic rate constant.

Thermodynamic Considerations:

A reaction is thermodynamically favorable if the Gibbs free energy of the products is lower than that of the reactants (ΔG < 0). The ΔG is in turn dependent on the enthalpy and entropy changes of the reaction.

Enthalpy (ΔH): The formation of stronger bonds in the products compared to the reactants would result in an exothermic reaction (negative ΔH), which is thermodynamically favorable. For example, in a substitution reaction at the allylic carbon, the relative strengths of the C-Cl bond being broken and the new C-Nucleophile bond being formed would be a major determinant of the enthalpy change.

Entropy (ΔS): The change in the degree of disorder during a reaction also plays a role. Reactions that result in an increase in the number of molecules or a transition to a more disordered state are entropically favored (positive ΔS).

The final product distribution of a reaction under thermodynamic control (i.e., at higher temperatures where reactions are reversible) will be determined by the relative thermodynamic stabilities of the possible products. For instance, if the product from the attack on the allylic chloride is more stable than the product from the attack on the isothiocyanate group, it will be the major product at equilibrium.

Data Tables:

While specific experimental data from the literature is not available for inclusion, a hypothetical data table for a kinetic study might look like this:

| Reaction Parameter | Value |

| Rate Constant (k) | Value (e.g., M⁻¹s⁻¹) |

| Reaction Order | Value (e.g., First-order in respect to each reactant) |

| Activation Energy (Ea) | Value (e.g., kJ/mol) |

| Pre-exponential Factor (A) | Value (e.g., s⁻¹) |

Similarly, a hypothetical thermodynamic data table could be presented as:

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | Value (e.g., kJ/mol) |

| Entropy of Reaction (ΔS) | Value (e.g., J/mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | Value (e.g., kJ/mol) |

It is important to emphasize that the values in these tables are placeholders and would need to be determined through rigorous experimental investigation. Such studies would be invaluable for optimizing reaction conditions for the synthesis of desired products derived from this compound, such as the insecticide thiamethoxam.

Applications of 2 Chloro 3 Isothiocyanatopropene in Advanced Organic Synthesis

Utilization as a Building Block in Heterocyclic Compound Synthesis

The electrophilic nature of the isothiocyanate group, combined with the reactivity imparted by the chloro-substituent, makes 2-chloro-3-isothiocyanatopropene a valuable precursor in the synthesis of diverse heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. google.com

Synthesis of Thiazole (B1198619) and Thiazolidine (B150603) Derivatives

The construction of thiazole and thiazolidine rings represents a prominent application of this compound and related structures in organic synthesis. These heterocyclic motifs are core components of many biologically active compounds.

The isothiocyanate functional group is a key reactant in the formation of 1,3-thiazolidine structures. For instance, 2-imino-1,3-thiazolidines can be synthesized through the reaction of isothiocyanates with aziridines under solvent-free conditions. In these reactions, the isothiocyanate acts as either a nucleophile or an electrophile. Another pathway involves the reaction of isothiocyanates with p-quinamines, which proceeds via a [3+2] annulation to yield thiazolidine-2-imines in good to excellent yields under catalyst- and solvent-free conditions.

Thiazolidin-4-one derivatives can also be prepared using related methodologies. A one-pot synthesis involves the reaction of an aldehyde, an amine, and thioglycolic acid, often facilitated by a catalyst, to form the thiazolidinone ring. While not directly starting from this compound, these syntheses highlight the versatility of the isothiocyanate precursor class in building such heterocyclic frameworks.

A significant application of this compound (also known as 2-chloroallyl isothiocyanate) is its use in the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole. This thiazole derivative is a crucial intermediate for both agrochemicals and pharmaceuticals. The synthesis can be achieved by reacting 2-chloroallyl isothiocyanate with a chlorinating agent like chlorine.

A related pathway starts from 1,3-dichloropropene, which reacts with sodium thiocyanate (B1210189) to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal google.comgoogle.com-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. Subsequent chlorination of this isothiocyanate mixture produces 2-chloro-5-chloromethylthiazole (B146395) in moderate yields. The isolation of the final product from the reaction mixture typically involves neutralization with an alkaline aqueous solution, extraction with a solvent like chloroform, and purification by distillation or chromatography.

| Starting Material | Reagents | Product | Reference |

| 2-Chloroallyl isothiocyanate | Chlorinating agent (e.g., Cl₂) | 2-Chloro-5-chloromethyl-1,3-thiazole | |

| 1,3-Dichloropropene | 1. NaSCN; 2. Heat (rearrangement); 3. Chlorinating agent | 2-Chloro-5-chloromethyl-1,3-thiazole |

Synthesis of Other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of this compound and its structural analogs extends to the synthesis of other important heterocyclic systems. For example, isothiocyanates are used in the preparation of various thiazole derivatives that serve as platforms for creating new biologically active molecules, including potential antimicrobial and anticancer agents. The synthesis often involves the condensation of a molecule containing a reactive methylene (B1212753) group with the isothiocyanate moiety, followed by cyclization.

Furthermore, derivatives of 6H-1,3-thiazine have been synthesized from perfluorinated isothiocyanates, demonstrating the potential of this class of compounds to form six-membered heterocyclic rings. researchgate.net Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with various N-nucleophiles can yield 4,5-dihydrothiazoles. researchgate.net

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

This compound is a recognized intermediate in the industrial production of important agrochemicals. rsc.org It serves as a key precursor for the synthesis of neonicotinoid insecticides, specifically thiamethoxam (B1682794) and clothianidin. nih.govnist.govgoogle.com The synthesis of these pesticides relies on the construction of a heterocyclic core, for which this compound provides the necessary chemical functionalities.

The derivatives synthesized from this compound, such as 2-chloro-5-chloromethyl-1,3-thiazole, are also highly valuable. This thiazole derivative is a versatile intermediate used in the development of new agrochemical products and active pharmaceutical ingredients. chemrxiv.org For instance, it is a component in the synthesis of isosteres of the insecticide imidacloprid (B1192907) and can be converted to 5-hydroxymethylthiazole, an intermediate for pharmaceutical drugs. chemrxiv.org The compound's potential herbicidal properties also make it a subject of interest in agricultural chemistry. google.com

| Intermediate | Application/Product | Industry | Reference |

| This compound | Thiamethoxam, Clothianidin | Agrochemical | nih.govnist.govgoogle.com |

| This compound | Herbicides, Pesticides | Agrochemical | rsc.org |

| This compound | Pharmaceutical Compounds | Pharmaceutical | rsc.org |

| 2-Chloro-5-chloromethyl-1,3-thiazole | Agrochemicals, Pharmaceuticals | Agrochemical, Pharmaceutical | chemrxiv.org |

Precursor for Neonicotinoid Insecticides: Thiamethoxam and Clothianidin

A primary and well-documented application of this compound is its role as a key intermediate in the manufacturing of second-generation neonicotinoid insecticides, namely Thiamethoxam and Clothianidin. chemicalbook.comguidechem.comechemi.com These insecticides are significant in modern agriculture for their high efficacy against a broad spectrum of sucking insects. google.com

The synthetic pathway to both insecticides from this compound involves a critical common intermediate: 2-chloro-5-chloromethylthiazole (CCT). sumitomo-chem.co.jp CCT is synthesized by the reaction of this compound with a chlorinating agent, such as chlorine or sulfuryl chloride. google.comepo.org This cyclization reaction forms the essential thiazole ring structure.

Synthesis of Thiamethoxam: Once 2-chloro-5-chloromethylthiazole (CCT) is produced, it is reacted with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine in a condensation reaction, typically in the presence of a base like potassium carbonate and a solvent like dimethyl carbonate, to yield Thiamethoxam. google.comquickcompany.ingoogle.com

Synthesis of Clothianidin: For the synthesis of Clothianidin, 2-chloro-5-chloromethylthiazole (CCT) is reacted with N-methyl-N'-nitroguanidine. google.com Another documented route involves reacting CCT with a protected intermediate, such as 1-(2-chloro-5-thiazolyl)methyl-3-methyl-5-benzyl-2-nitroimino-hexahydrotriazine, which is then debenzylated to form the final product. google.com Clothianidin, developed by Takeda Chemical Industries and Bayer AG, is chemically similar to thiamethoxam and imidacloprid. wikipedia.org

Table 2: Overview of Neonicotinoid Synthesis via this compound

| Step | Reactant(s) | Key Intermediate/Product | Purpose | Source(s) |

| 1 | 2,3-Dichloropropene + Sodium Thiocyanate | This compound | Formation of the isothiocyanate precursor | chemicalbook.comchemicalbook.com |

| 2 | This compound + Chlorinating Agent | 2-Chloro-5-chloromethylthiazole (CCT) | Cyclization to form the core thiazole ring | sumitomo-chem.co.jpgoogle.comepo.org |

| 3a | CCT + 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | Thiamethoxam | Final condensation step for Thiamethoxam | quickcompany.ingoogle.com |

| 3b | CCT + N-Methyl-N'-nitroguanidine (or derivative) | Clothianidin | Final condensation step for Clothianidin | google.comgoogle.com |

Development of Novel Agrochemical Entities

The utility of this compound extends beyond the synthesis of Thiamethoxam and Clothianidin. Its inherent reactivity makes it a valuable starting material for the development of other novel agrochemical compounds. cymitquimica.com The molecule's electrophilic character, enhanced by the chloro substituent, and the nucleophilic reactivity of the isothiocyanate group allow for diverse chemical transformations. cymitquimica.com

This versatility enables its use as a scaffold to create new molecular structures with potential biological activity. Research in agricultural chemistry has noted its potential in generating compounds with herbicidal properties. cymitquimica.com For instance, the intermediate 2-chloro-5-chloromethylthiazole, derived from this compound, has been used in the synthesis of novel 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which have been investigated for their herbicidal activity. lookchem.com This demonstrates the role of this compound as a foundational building block for exploring new classes of agrochemicals.

Building Block for Potential Pharmaceutical Agents

In addition to its established role in the agrochemical industry, this compound is recognized as a useful intermediate for broader chemical synthesis, which includes the pharmaceutical sector. lookchem.com Chemical suppliers market the compound as a versatile building block for the synthesis of a wide range of organic chemicals, including intermediates for pharmaceutical compounds. lookchem.comclearsynth.com

The isothiocyanate functional group is a key feature in a number of compounds explored for therapeutic applications. The reactivity of this compound allows for its incorporation into more complex molecular frameworks, making it a potentially valuable starting point for medicinal chemistry research and the development of new pharmaceutical agents. While its application is well-documented in agrochemicals, its use in the synthesis of specific, marketed pharmaceutical drugs is less detailed in publicly available research. However, its availability and established reactivity position it as a useful tool for researchers in the early stages of drug discovery and development. sigmaaldrich.com

Biological Activities and Structure Activity Relationship Sar Studies of 2 Chloro 3 Isothiocyanatopropene Derivatives

Antimicrobial Properties of Derived Compounds

Isothiocyanates (ITCs) are well-documented for their antimicrobial properties, acting as defense compounds in the plants that produce them. nih.gov This inherent activity has prompted research into synthetic derivatives for potential therapeutic applications.

The antibacterial potential of isothiocyanates is influenced significantly by their chemical structure. nih.gov Studies on various ITCs suggest that aromatic derivatives are more effective at crossing bacterial membrane structures compared to their aliphatic counterparts, potentially leading to greater antimicrobial activity. nih.gov For instance, Benzyl isothiocyanate (BITC) has been shown to inhibit Shiga toxin production in EHEC E. coli and disrupt the membrane integrity of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

While direct studies on the antibacterial efficacy of a broad range of 2-Chloro-3-isothiocyanatopropene derivatives are not extensively detailed in the reviewed literature, the activity of structurally related compounds provides insight. Ciminalum, or (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, which shares the 2-chloro-propenyl skeleton, has been recognized as an active antimicrobial agent against both Gram-positive and Gram-negative microorganisms. mdpi.com The development of new antibacterial agents based on a 3-alkylidene-2-indolone scaffold has also shown that the introduction of a halogen-substituted phenyl ring can significantly enhance antimicrobial activity, with chlorine substitution proving highly effective. amsterdamumc.nl This suggests that the chloro-substituent on the propenyl backbone of this compound is a favorable feature for potential antibacterial activity in its derivatives.

The antifungal properties of isothiocyanates have been evaluated against various saprophytic and parasitic fungi, including Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.gov Research has demonstrated remarkable antifungal activity in certain synthetic analogues of benzylisothiocyanate and β-phenylethylisothiocyanate. nih.gov

Structure-activity relationship studies reveal that antifungal efficacy is not necessarily correlated with the chemical reactivity of the isothiocyanate group itself. nih.gov Instead, physical properties such as water solubility play a crucial role. For some benzylisothiocyanate derivatives, an inverse relationship was found between their antifungal activity and their molar solubility in water. nih.gov Furthermore, the molecular size and solubility of derivatives can impact their ability to penetrate fungal spores or mycelium. nih.gov Studies on isothiocyanate derivatives of biphenyl (B1667301), naphthalene (B1677914), and other polycondensed aromatic hydrocarbons showed that antifungal activity was present only in compounds from the biphenyl and naphthalene groups. nih.gov Derivatives with very large molecules and extremely low water solubility were inactive, likely because they could not reach their intracellular targets. nih.gov

Antitumor and Anticancer Potential of Analogues

The anticancer properties of isothiocyanates are a significant area of research. nih.gov A notable example of potent antitumor activity is found in a series of hybrid molecules combining a thiazolidinone ring with a fragment derived from a close structural relative of this compound. mdpi.com

Specifically, derivatives of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. mdpi.com The synthesis of these compounds leverages the reactivity of the propenylidene structure. Screening of these analogues against the NCI60 panel of cancer cell lines revealed that compounds 2f and 2h were particularly potent, inhibiting cancer cell growth at micromolar and submicromolar concentrations. mdpi.com The average GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) values highlighted their efficacy. mdpi.com For instance, compound 2h showed mean GI₅₀ and TGI values of 1.57 µM and 13.3 µM, respectively, with particular sensitivity observed in leukemia, colon cancer, melanoma, and breast cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Thiazolidinone Derivatives Data sourced from research on Ciminalum–thiazolidinone hybrids, which feature a 2-chloro-3-aryl-2-propenylidene moiety. mdpi.com

| Compound | Substituent (R) | Mean GI₅₀ (µM) | Mean TGI (µM) | Mean LC₅₀ (µM) |

| 2f | 4-hydroxyphenyl | 2.80 | 32.3 | 80.8 |

| 2h | (2-carboxyethyl) | 1.57 | 13.3 | 65.0 |

Preliminary structure-activity relationship analysis indicates that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is essential for the observed anticancer effects. mdpi.com Furthermore, the nature of the substituent at the N-3 position of the thiazolidinone ring plays a critical role in modulating this activity. Derivatives featuring carboxylic acid residues (like 2h ) or a p-hydroxyphenyl group (like 2f ) were found to be the most effective. mdpi.com

Investigation of Herbicidal Activity

This compound is a valuable precursor in the agrochemical industry for producing herbicides. nih.govmedchemexpress.com Its derivatives have been investigated as a novel class of herbicides that act as inhibitors of photosystem II (PSII) electron transport. medchemexpress.com

A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, synthesized using intermediates derived from this compound, exhibited good herbicidal activities. medchemexpress.com In another study, novel isothiocyanates were created by combining a substituted pyrazole (B372694) ring with the isothiocyanate functional group. nih.gov These compounds showed highly effective herbicidal activity against various weeds. The target compounds were tested for their efficacy against Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. nih.gov

Compounds 3-1 and 3-7 from this series were particularly potent. nih.gov The half-maximal effective concentration (EC₅₀) values demonstrate their significant herbicidal potential at low concentrations. nih.gov

Table 2: Herbicidal Activity (EC₅₀, µg/mL) of Pyrazole Isothiocyanate Derivatives nih.gov

| Compound | Echinochloa crusgalli L. | Cyperus iria L. | Dactylis glomerata L. | Trifolium repens L. |

| 3-1 | 64.32 | 65.83 | 62.42 | 67.72 |

| 3-7 | 69.15 | 70.36 | 66.89 | 72.13 |

These findings suggest that combining a pyrazole moiety with an isothiocyanate group is a feasible strategy for developing new, highly active herbicides. nih.gov

Modulation of Biological Targets (e.g., Sphingosine-1-phosphate Receptor 1)

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play critical roles in numerous physiological processes, particularly the trafficking of lymphocytes from lymph nodes into circulation. nih.govnih.gov The S1P receptor subtype 1 (S1P₁), is a validated drug target for autoimmune diseases like multiple sclerosis. nih.govnih.gov Modulation of S1P₁ by agonists leads to the internalization and degradation of the receptor, which traps lymphocytes in the lymph nodes and prevents them from migrating to sites of inflammation, such as the central nervous system. nih.govnih.gov

Several S1P receptor modulators, such as Fingolimod, Siponimod, and Ozanimod, have been developed and approved for therapeutic use. nih.gov These molecules are typically structural analogues of sphingosine. nih.gov For example, Fingolimod is phosphorylated in the body to become an active agonist at four of the five S1P receptors. nih.gov

However, based on a review of the available scientific literature, there are no studies that establish a direct link between derivatives of this compound and the modulation of Sphingosine-1-phosphate receptors. The known modulators of the S1P signaling pathway belong to different chemical classes, and the investigation of isothiocyanate-based compounds for this specific biological target has not been reported.

Comprehensive Structure-Activity Relationship Analyses

The biological activities of this compound derivatives are governed by distinct structure-activity relationships (SAR).

For Antitumor Activity : In the 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone series, the 2-chloro-3-aryl-propenylidene fragment is an indispensable feature for cytotoxicity. mdpi.com The anticancer effect is further fine-tuned by the substituent at the N-3 position of the thiazolidinone ring, with small, polar groups like carboxylic acids enhancing potency. mdpi.com

For Herbicidal Activity : The combination of different heterocyclic systems with the isothiocyanate group has proven to be a successful strategy. In the 2-cyanoacrylate series, a suitable group at the 3-position of the acrylate (B77674) was found to be essential for high herbicidal activity. medchemexpress.com For pyrazole isothiocyanates, the specific substitution patterns on the pyrazole ring directly influence the EC₅₀ values against different weed species, indicating that this ring system is a key determinant of activity. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

A thorough search of scientific databases yielded no specific studies on a series of this compound derivatives that would allow for an analysis of structure-activity relationships. For such a study, researchers would typically synthesize a library of analogs by modifying specific parts of the parent molecule. For instance, the chlorine atom could be replaced with other halogens (fluorine, bromine) or other functional groups to observe the effect on a specific biological activity. Similarly, the double bond in the propene chain could be saturated, or substituents could be added. The resulting data would then be compiled to understand how these changes influence the compound's potency and its selectivity towards a biological target. The absence of such studies in the literature prevents any meaningful discussion on this topic for this compound derivatives.

While general SAR studies exist for other classes of isothiocyanates, these are on structurally distinct molecules, and extrapolating their findings to this compound without direct evidence would be speculative and scientifically unsound. For example, studies on arylalkyl isothiocyanates have shown that properties like alkyl chain length and lipophilicity can significantly impact their biological activity. nih.gov However, these findings are not directly transferable to the unique chemical space of a halogenated allyl isothiocyanate.

Rational Design and Synthesis of Bioactive Analogs

The rational design of bioactive analogs is a process that relies heavily on understanding the structure-activity relationship and the mechanism of action of a lead compound. It involves designing new molecules that are predicted to have improved properties, such as enhanced efficacy, better selectivity, or more favorable metabolic profiles. This process often utilizes computational modeling and a deep understanding of the biological target.

Given the lack of foundational SAR data for this compound derivatives, there is no basis in the scientific literature to discuss the rational design and synthesis of its bioactive analogs. The synthesis of the parent compound itself from 2,3-dichloropropene and a thiocyanate (B1210189) salt is documented. chemicalbook.com However, the subsequent targeted synthesis of a diverse range of analogs with the specific aim of exploring and optimizing biological activity is not described in the available research.

Advanced Characterization and Analytical Methodologies for Isothiocyanates and Their Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of isothiocyanates, providing detailed information about their molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 2-chloro-3-isothiocyanatopropene, ¹H and ¹³C NMR would provide critical information about its carbon framework and the environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl and methylene (B1212753) protons. Based on the structure of the related allyl isothiocyanate, the methylene protons adjacent to the isothiocyanate group would likely appear as a doublet, while the vinyl protons would exhibit more complex splitting patterns due to geminal and allylic couplings. chemicalbook.com The presence of the electronegative chlorine atom attached to the double bond would influence the chemical shifts of the vinyl protons, typically causing a downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A notable characteristic of isothiocyanates is the signal for the carbon atom of the -N=C=S group. nih.govglaserchemgroup.com This carbon often shows a very broad signal in the ¹³C NMR spectrum, sometimes referred to as "near-silence," due to the quadrupolar relaxation of the adjacent nitrogen atom and the structural flexibility of the isothiocyanate group. nih.govglaserchemgroup.com The chemical shifts for the olefinic carbons would be influenced by the chlorine substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H (vinyl) | 5.0 - 6.0 | - | Multiplet | Chemical shift influenced by the chlorine atom. |

| H (vinyl) | 5.0 - 6.0 | - | Multiplet | Chemical shift influenced by the chlorine atom. |

| H (methylene) | ~4.2 | - | Doublet | Adjacent to the isothiocyanate group. |

| C (vinyl) | 115 - 125 | - | - | Carbon bearing the chlorine atom. |

| C (vinyl) | 120 - 130 | - | - | Terminal vinyl carbon. |

| C (methylene) | ~45 | - | - | Adjacent to the isothiocyanate group. |

| C (-N=C=S) | ~130 | - | Broad | Characteristic broad signal for the isothiocyanate carbon. glaserchemgroup.com |

Note: The predicted values are based on data for analogous compounds like allyl isothiocyanate and the known effects of chloro-substituents. Actual experimental values may vary.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong and sharp absorption band in the region of 2050-2275 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. nist.gov Other key absorptions would include those for the C=C stretching of the alkene group (around 1640-1680 cm⁻¹), C-H stretching of the vinyl and alkyl groups (around 2900-3100 cm⁻¹), and the C-Cl stretching vibration (typically in the fingerprint region, 600-800 cm⁻¹). docbrown.info The NIST WebBook provides a reference IR spectrum for 2-chloroallyl isothiocyanate, which can be used for comparison. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |

| Isothiocyanate (-N=C=S) | 2050 - 2275 | Asymmetric Stretch |

| Alkene (C=C) | 1640 - 1680 | Stretch |

| Vinyl C-H | 3010 - 3095 | Stretch |

| Methylene C-H | 2850 - 2960 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method. restek.comchromatographyonline.comoup.comacs.org

In a typical GC-MS analysis, the compound would first be separated from a mixture by the gas chromatograph and then introduced into the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (133.60 g/mol ). nih.gov Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a smaller peak at M+2 that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass and confirm the elemental formula (C₄H₄ClNS). nih.gov

Fragmentation analysis would reveal characteristic losses. For instance, the loss of a chlorine atom or the isothiocyanate group would result in significant fragment ions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Isothiocyanates typically exhibit UV absorption maxima. For instance, allyl isothiocyanate shows a maximum absorption at around 250 nm. nih.gov A UV-Vis spectrophotometric method for the determination of total isothiocyanate content has been developed based on the reaction of isothiocyanates with 1,2-benzenedithiol, where the product is measured at 365 nm. mdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is listed as a solid by some suppliers, it is amenable to single-crystal X-ray diffraction analysis. sigmaaldrich.com This technique would provide precise bond lengths, bond angles, and conformational information about the molecule in the solid state, offering an unambiguous confirmation of its structure.

Chromatographic Separation and Quantification Techniques for Isothiocyanates

Chromatographic techniques are indispensable for the separation, identification, and quantification of isothiocyanates from complex mixtures. mdpi.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods used for the analysis of isothiocyanates. mdpi.comeurachem.org Given the volatility of this compound, GC is a highly effective separation technique. When coupled with a mass spectrometer (GC-MS), it allows for both separation and confident identification. restek.comchromatographyonline.com For enhanced selectivity towards halogenated compounds, a halogen-specific detector (XSD) can be employed with GC. nih.gov

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is also a powerful tool for the analysis of isothiocyanates and their derivatives, especially for less volatile or thermally labile compounds. acs.org Reversed-phase HPLC with UV detection is another common method for the quantification of isothiocyanates. nih.gov

The choice of chromatographic method depends on the specific analytical challenge, including the complexity of the sample matrix and the required sensitivity and selectivity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analytical determination of isothiocyanates and their derivatives. mdpi.com However, the direct analysis of these compounds can be problematic. In gas chromatography, certain isothiocyanates may degrade at the high temperatures used in the injector and column. mdpi.comnih.gov In liquid chromatography, issues such as potential precipitation in the column and weak signals from detectors like Diode-Array Detectors (DAD) can arise, especially for compounds lacking a strong UV chromophore. mdpi.com

For HPLC analysis, UV detection is commonly employed, with detection wavelengths for some isothiocyanates set as low as 196-205 nm. mdpi.com To address the challenges of analyzing polar compounds like glucosinolates (GSLs) and their corresponding isothiocyanates, modifications to HPLC methods have been developed. acs.org One key parameter that can be optimized is the column oven temperature; lower temperatures can delay elution, which improves the separation of polar compounds. acs.org For instance, testing different column temperatures such as 25, 35, and 45 °C allows for the optimization of separation. acs.org Reversed-phase UHPLC coupled with mass spectrometry (MS) has been successfully used for the simultaneous analysis of various GSLs and ITCs. acs.org

| Parameter | Condition/Value | Purpose | Reference |

|---|---|---|---|

| Technique | Reversed-Phase UHPLC-ESI-MS/MS | Simultaneous quantitative analysis of GSLs and ITCs | acs.org |

| Mobile Phase | Water and Acetonitrile (B52724), both with 0.1% (v/v) Formic Acid | Gradient elution for separating compounds with varying polarities | acs.org |

| Column Temperature | Optimized between 25-45 °C | Lower temperatures improve separation of polar compounds | acs.org |

| Detector | PDA (196-205 nm) and ESI-MS/MS | UV detection and mass analysis for identification and quantification | mdpi.comacs.org |

| Sample Tray Temp. | 4 °C | Prevent further reaction or degradation of analytes | acs.org |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for characterizing the physicochemical properties of compounds and their formulations, such as inclusion complexes. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com This technique is widely used to study the thermal stability and phase behavior of materials. youtube.comresearchgate.net For isothiocyanates, DSC can be used to:

Assess Oxidative Stability: DSC has been employed to study the antioxidant action of isothiocyanates like sulforaphane (B1684495) and erucin, which show an ability to inhibit lipid autoxidation at elevated temperatures (e.g., 140 °C). nih.gov

Characterize Inclusion Complexes: When an isothiocyanate (the guest molecule) is encapsulated within a host molecule like a cyclodextrin (B1172386), the resulting inclusion complex will exhibit different thermal properties compared to the individual components. nih.govmdpi.com DSC analysis can confirm the formation of the complex by showing the disappearance or shifting of the thermal events (like melting or decomposition peaks) associated with the guest molecule. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. mdpi.com It provides information about decomposition patterns and thermal stability. mdpi.com TGA has been used alongside DSC to provide evidence for the formation of isothiocyanate-cyclodextrin inclusion complexes. mdpi.comnih.gov

| Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, decomposition), oxidative stability, confirmation of complex formation. | Confirming the successful inclusion of Benzyl Isothiocyanate (BITC) into β-cyclodextrin by observing changes in thermal spectra. | mdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, mass loss profiles. | Characterizing ITC-cyclodextrin complexes to confirm their formation and stability. | mdpi.comnih.gov |

Particle Characterization for Inclusion Complexes (e.g., Particle Size Distribution, Zeta Potential)

When isothiocyanates are encapsulated in carrier systems like cyclodextrins to form inclusion complexes, the resulting particles must be thoroughly characterized. mdpi.combiorxiv.org This is crucial for understanding the properties and potential applications of the formulation.

Particle Size Distribution: The size and size distribution of the inclusion complex particles are fundamental characteristics. Techniques like Transmission Electron Microscopy (TEM) and dynamic light scattering are used to determine these parameters. nih.govbiorxiv.org For example, studies on Benzyl Isothiocyanate (BITC) complexed with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) used TEM to reveal spherical particles with average sizes around 39-42 nm. biorxiv.org In another study, particle size analysis showed that the formation of BITC-cyclodextrin inclusion complexes could lead to aggregates with sizes around 600 nm. mdpi.com The particle size can be influenced by hydrophobic interactions of the encapsulated isothiocyanate, which may promote the aggregation of cyclodextrin molecules. mdpi.com

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (e.g., > ±30 mV) generally indicates good physical stability, as the electrostatic repulsion between particles is sufficient to prevent aggregation. While not always explicitly reported in all isothiocyanate inclusion complex studies, the measurement of zeta potential is a standard and important technique in the characterization of nanoparticle and microparticle formulations to predict their long-term stability.

| Technique | Parameter Measured | Typical Findings | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Particle morphology and size. | Complexes are often spherical and well-dispersed, with sizes in the nanometer range. | biorxiv.org |

| Particle Size Distribution Analysis | Average particle size and distribution. | Average sizes can range from tens to hundreds of nanometers, depending on the formulation. | nih.govmdpi.combiorxiv.org |

| Zeta Potential Analysis | Surface charge; indicator of colloidal stability. | Predicts the physical stability of the particle suspension by measuring electrostatic repulsion. | N/A |

Computational Chemistry and Theoretical Modeling of 2 Chloro 3 Isothiocyanatopropene

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 2-Chloro-3-isothiocyanatopropene. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecular systems.

Detailed DFT studies specifically on this compound are limited in published research. However, applying DFT principles allows for the prediction of key electronic properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

The reactivity of this compound is largely dictated by its functional groups: the electrophilic isothiocyanate group and the chlorine-substituted alkene. The isothiocyanate group is known to be susceptible to nucleophilic attack, a characteristic that can be quantified and mapped using DFT. nist.gov The chlorine atom, being electronegative, influences the electron distribution across the double bond, further affecting the molecule's reactivity. nist.gov

General computational predictions for related isothiocyanates and chlorinated alkenes suggest that the carbon atom of the isothiocyanate group is a primary site for nucleophilic attack, while the double bond can participate in addition reactions. DFT calculations could precisely map these reactive sites and provide quantitative measures of their electrophilicity and nucleophilicity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4ClNS | PubChem nih.gov |

| Molecular Weight | 133.60 g/mol | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 132.9752980 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 44.4 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

| Complexity | 115 | PubChem nih.gov |

This table presents data computationally generated by PubChem.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound over time. While specific MD studies on this compound are not readily found, the methodology's application to analogous molecules demonstrates its potential.

For instance, studies on similar molecules like allyl isothiocyanate have utilized a combination of microwave spectroscopy and quantum chemical calculations to identify stable conformers. acs.org Such an approach for this compound would involve simulating the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent) to understand the rotational freedom around its single bonds. This would reveal the most stable three-dimensional structures and the energy barriers between different conformations.

MD simulations can also shed light on how this compound interacts with other molecules, including solvents or biological macromolecules. These simulations can model the formation of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are crucial for understanding its physical properties and biological activity. Research on other chlorinated hydrocarbons, like 1,3-dichloropropene, has employed quantum chemical molecular dynamics to investigate their behavior at a detailed level, a technique that could be similarly applied to this compound. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these spectra for potential structures, they can be compared with experimental data to confirm molecular identity and structure.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms for NMR spectroscopy and the vibrational frequencies for IR spectroscopy. While experimentally obtained spectra for this compound are not widely published, theoretical predictions can provide a benchmark. For example, the IR spectrum would be expected to show characteristic peaks for the C=C double bond, the C-Cl bond, and the highly characteristic asymmetric stretching of the -N=C=S group.

The methodology for such predictions is well-established. For other organic molecules, researchers have successfully used DFT methods, such as B3LYP with various basis sets, to calculate theoretical spectra that closely match experimental results. mdpi.com This approach allows for the assignment of specific vibrational modes to observed IR peaks and chemical shifts to specific nuclei in the NMR spectrum.

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery and for understanding the biological activity of compounds like this compound.

Although no specific molecular docking studies featuring this compound have been identified in the literature, research on other isothiocyanates provides a framework for how such studies could be conducted. Isothiocyanates are known to exhibit a range of biological activities, and molecular docking can help identify their potential protein targets. For example, studies have shown that isothiocyanates can act as inhibitors of certain enzymes, and docking simulations have been used to understand the binding interactions within the enzyme's active site. nih.gov

A hypothetical docking study of this compound would involve selecting a biologically relevant protein target and computationally placing the molecule into the protein's binding site. The simulation would then calculate the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This could provide insights into its potential mechanism of action as, for instance, an enzyme inhibitor or a receptor agonist/antagonist.

Mechanistic Insights from Theoretical Reaction Path Studies

Theoretical reaction path studies are crucial for elucidating the mechanisms of chemical reactions, including those involving this compound. These studies can map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in understanding reaction kinetics and product formation.

The reactivity of the isothiocyanate group is a key area that could be explored through such studies. For example, its reaction with nucleophiles is a common transformation. Theoretical calculations can model the step-by-step process of this reaction, providing detailed information about the energy changes and the structures of the molecules at each stage. Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, have been used to explore complex reaction networks and even predict new reactions. nih.gov

Applying these methods to this compound could reveal detailed mechanisms for its synthesis, degradation, or its reactions with biological molecules. This would provide a deeper understanding of its chemical behavior beyond what can be inferred from its static structure.

Future Research Directions and Emerging Opportunities

Advancements in Sustainable and Scalable Synthesis of 2-Chloro-3-isothiocyanatopropene

The traditional synthesis of this compound involves the reaction of 2,3-dichloropropene with sodium thiocyanate (B1210189) in a solvent such as acetonitrile (B52724). chemicalbook.comechemi.com Future research is increasingly focused on developing more sustainable and scalable methods, aligning with the principles of green chemistry.

Key areas for advancement include:

Aqueous Synthesis: Exploring the use of water as a solvent, which has been shown to be effective for the synthesis of other isothiocyanates from primary amines and carbon disulfide, could significantly reduce the environmental impact. rsc.org

Catalyst-Free Isomerization: Research into the isomerization of the corresponding allylic thiocyanate, 2-chloro-3-thiocyanatopropene, could offer an atom-economical alternative. tandfonline.com Methods developed for other functionalized allyl isothiocyanates demonstrate the feasibility of such an approach. tandfonline.comresearchgate.net

Flow Chemistry: Implementing continuous flow reactors could enhance safety, improve heat and mass transfer, and allow for easier scalability compared to traditional batch processes.

Alternative Thiocarbonylating Reagents: Investigating alternatives to toxic and volatile reagents like thiophosgene, such as elemental sulfur or dithiocarbamate (B8719985) decomposition, presents a path toward safer synthetic protocols. researchgate.netmdpi.com

| Synthetic Strategy | Description | Potential Advantages | Relevant Research |

|---|---|---|---|

| Aqueous Synthesis | Utilizing water as the primary solvent instead of organic solvents like acetonitrile. | Reduced environmental impact, lower cost, increased safety. | Na2S2O8-mediated synthesis of various isothiocyanates in water has been demonstrated. rsc.org |

| Allylic Isomerization | Synthesis via the corresponding allylic thiocyanate, which isomerizes to the isothiocyanate. | High atom economy, potentially milder reaction conditions. | Efficient for producing multifunctionalized allyl isothiocyanates. tandfonline.comresearchgate.net |

| Elemental Sulfur Reagents | Using elemental sulfur as the sulfur source for the isothiocyanate group. | Low cost, low toxicity, and sustainable. | Recent advances show promise for synthesizing various isothiocyanates. mdpi.com |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor system. | Enhanced safety, scalability, and process control. | General strategy for improving chemical manufacturing processes. |

Discovery of Novel Reactivity Modes and Unexplored Synthetic Transformations

The isothiocyanate functional group is a versatile electrophile, known to react with a wide range of nucleophiles and participate in cycloaddition reactions to form diverse heterocyclic structures. mdpi.comwikipedia.org For this compound, the interplay between the isothiocyanate, the double bond, and the chlorine atom opens avenues for novel reactivity.

Future research could focus on:

Tandem Reactions: Exploring tandem reactions, such as aza-Wittig/Staudinger reactions, could provide efficient routes to complex molecules from azides. nih.gov

Intramolecular Cyclizations: The chloro-allyl group could be leveraged to participate in intramolecular cyclization reactions following an initial nucleophilic attack on the isothiocyanate carbon, leading to novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling: Investigating the participation of the vinyl chloride moiety in cross-coupling reactions could allow for the introduction of new substituents, further diversifying the molecular scaffold.

Synergistic Catalysis: Applying synergistic palladium/copper catalysis could enable new types of transformations, such as N-allylation of allylic alcohols, a process that is challenging but environmentally friendly. researchgate.net

Targeted Design of Derivatives for Specific Biological and Pharmacological Applications

Isothiocyanates are a well-established class of compounds with significant biological activities, including anticancer and anti-inflammatory properties. nih.govrsc.org The design of hybrid molecules containing an isothiocyanate moiety has emerged as a powerful strategy in drug discovery. nih.gov Derivatives of this compound could be designed to target specific biological pathways or receptors.

Potential applications for targeted derivatives include:

Anticancer Agents: By incorporating the this compound scaffold into molecules known to target cancer cells, new derivatives could be developed. For example, hybrid molecules combining it with structures like brefeldin A or cinnamic acid could yield compounds with enhanced selectivity and potency. nih.govmdpi.com

Enzyme Inhibitors: Isothiocyanates are known to inhibit various enzymes. Derivatives could be designed to target specific enzymes implicated in disease, such as lipoxygenase in inflammation. mdpi.com

Affinity Labels: The reactive isothiocyanate group can be used to create affinity labels for covalently modifying biological targets like opioid receptors, aiding in their characterization. acs.org

Agrochemicals: Building upon its existing use as a pesticide intermediate, new derivatives could be synthesized and screened for enhanced or novel pesticidal or herbicidal activities.

| Derivative Type | Design Strategy | Target Application | Rationale/Example |

|---|---|---|---|

| Anticancer Hybrids | Covalently linking the compound to another pharmacophore with known anticancer activity. | Oncology | Isothiocyanate-containing androgen receptor antagonists have been designed to treat prostate cancer. nih.gov |

| Enzyme Inhibitors | Modifying the scaffold to fit the active site of a target enzyme. | Anti-inflammatory, Neurodegenerative | Cinnamic acid hybrids with heterocyclic moieties show lipoxygenase inhibition. mdpi.com |

| Peptide Conjugates | Incorporating the isothiocyanate group into a peptide sequence that targets a specific receptor. | Receptor Pharmacology | Derivatives of the TIPP peptide were made to create affinity labels for δ-opioid receptors. acs.org |

| Novel Agrochemicals | Systematic modification of the chloro-allyl and isothiocyanate groups to screen for new bioactivity. | Agriculture | The parent compound is an intermediate for neonicotinoid insecticides. echemi.com |

Development of Integrated Analytical and Spectroscopic Platforms for Real-time Monitoring

To fully understand and optimize the synthesis and reactions of this compound, the development of integrated analytical platforms is crucial. Such platforms would enable real-time monitoring of reaction kinetics, intermediate formation, and product purity.

Future platforms could integrate the following techniques:

LC-MS/MS: A validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method would be invaluable for the simultaneous analysis of the parent compound and its various reaction products or metabolites. acs.org Derivatization with reagents like N-acetyl-l-cysteine can enhance ionization for detection. researchgate.netacs.org